molecular formula C10H6F6O3 B2701204 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid CAS No. 87964-30-5

2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid

Cat. No.: B2701204
CAS No.: 87964-30-5
M. Wt: 288.145
InChI Key: LAICZTCYXNZHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid is an organic compound with the molecular formula C10H6F6O3 It is characterized by the presence of two trifluoromethyl groups attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid can be compared with other similar compounds, such as:

    3,5-bis(trifluoromethyl)acetophenone: This compound also contains trifluoromethyl groups but differs in its core structure, leading to different chemical and biological properties.

    2,5-bis(trifluoromethyl)phenylacetic acid: Similar in structure but with different positioning of the trifluoromethyl groups, affecting its reactivity and applications.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAICZTCYXNZHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution containing 115 g (0.50 mole) of 3,5-ditrifluoromethylphenol, 44 g (0.55 mole) of 50% aqueous sodium hydroxide and 500 ml of water, 76.4 g (0.55 mole) of bromoacetic acid in 250 ml of water neutralized with 38.7 g of potassium carbonate to pH=9 was added in one portion. The stirred reaction mixture was heated at 80°-90° C. for 24 hours. After cooling to 0° C., 60 g (0.60 mole) of concentrated hydrochloric acid in 500 ml of water was added dropwise to the solution. After stirring at 0°-10° C., the resulting solid was collected by filtration, washed with water until the washings were neutral to litmus and air-dried at 25°-30° C. A product with a melting point of 103°-104° C. was obtained in 80% yield.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
76.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.